molecular formula C13H12N4O4S B2699085 Methyl 2-(2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate CAS No. 857491-75-9

Methyl 2-(2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate

Cat. No.: B2699085
CAS No.: 857491-75-9
M. Wt: 320.32
InChI Key: KXNSGJKSBFWZSG-UHFFFAOYSA-N
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Description

Methyl 2-(2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-triazin-3-yl core substituted with a thioacetamido linker and a methyl benzoate moiety. This structure combines a triazinone ring—a scaffold known for diverse biological activities—with aromatic and sulfur-containing functional groups.

Properties

IUPAC Name

methyl 2-[[2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4S/c1-21-12(20)8-4-2-3-5-9(8)15-11(19)7-22-13-16-10(18)6-14-17-13/h2-6H,7H2,1H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNSGJKSBFWZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate typically involves multiple steps. One common approach starts with the preparation of the 5-oxo-4,5-dihydro-1,2,4-triazine intermediate. This intermediate is then reacted with a suitable thiol to form the thioether linkage. The final step involves the acylation of the resulting compound with methyl 2-amino benzoate under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the triazine ring can be reduced to form alcohols.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Hydrolysis can be carried out using aqueous acid or base under reflux conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 2-(2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The thioether linkage may also play a role in binding to biological molecules, affecting their function. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Antioxidant Triazinone Derivatives (Compound 81f)

A study by Makk et al. (2021) synthesized phosphonate derivatives of 5-oxo-4,5-dihydro-1,2,4-triazin-3-yl compounds, including compound 81f (a hydrolyzed phosphonic acid derivative). Key structural differences include:

  • Core modification : Compound 81f retains the 1,2,4-triazin-3-yl core but incorporates a fluoro-substituted phenyl group and trifluoroacetamido substituents.
  • Activity : Compound 81f exhibited high antioxidant activity, surpassing standard reference drugs in assays .

However, the shared triazinone core highlights a possible avenue for bioactivity optimization through substituent engineering.

Agrochemical Analogues: Triazine-Based Herbicides

Metsulfuron Methyl Ester

Metsulfuron methyl ester (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) is a sulfonylurea herbicide. Structural contrasts with the target compound include:

  • Triazine isomerism : Metsulfuron uses a 1,3,5-triazin-2-yl core, differing in ring nitrogen positioning.
  • Functional groups : A sulfonylurea bridge replaces the thioacetamido linker, enhancing herbicidal activity by inhibiting acetolactate synthase in plants .

Comparison Insight: The 1,2,4-triazin-3-yl core in the target compound may reduce herbicidal efficacy compared to 1,3,5-triazin-2-yl analogues but could offer unique selectivity for non-agrochemical applications.

Analogues with Modified Aromatic Substituents

Methyl 4-(2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate

This analogue (PubChem entry, 2004) shares the thioacetamido-benzoate backbone but introduces a 4-methoxybenzyl group at the triazinone’s 6-position. Key distinctions:

  • Substituent position : The methoxy group is on the benzyl side chain rather than the benzoate ring.
  • Implications : Such modifications can alter solubility and receptor binding, though biological data are unavailable .

Research Implications and Gaps

  • Comparative studies with compound 81f could clarify its utility .
  • Structural isomerism : The 1,2,4-triazin-3-yl core may confer distinct electronic properties versus 1,3,5-triazin-2-yl isomers, influencing reactivity and target selectivity .
  • Synthetic flexibility : The evidence suggests that substituent variation (e.g., fluorine, phosphonic acid) significantly modulates bioactivity, offering pathways for derivative synthesis .

Biological Activity

Methyl 2-(2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate is a compound characterized by its unique chemical structure and significant biological activity. This article explores its synthesis, biological mechanisms, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

PropertyValue
Molecular FormulaC12_{12}H12_{12}N4_{4}O3_{3}S
Molecular Weight284.31 g/mol
CAS Number577754-32-6

The structure includes a triazine ring that plays a crucial role in its biological activity, particularly in interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Triazine Ring : This is achieved through cyclization reactions involving thioketones and hydrazines.
  • Introduction of the Acetamido Group : This step often utilizes acetic anhydride or acetyl chloride in the presence of a base.
  • Coupling with Benzoate : The final step involves acylation to attach the benzoate moiety.

Biological Activity

Research indicates that this compound exhibits a broad spectrum of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of triazine compounds possess significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that similar triazine derivatives exhibited antibacterial effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Antioxidant Properties

The compound has been evaluated for its antioxidant potential. Research indicates that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

The mechanism by which this compound exerts its effects likely involves:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : The compound can interact with various receptors, influencing signaling pathways critical for cell survival and proliferation .

Case Studies

Several case studies highlight the therapeutic implications of this compound:

  • Case Study on Antimicrobial Efficacy : A study conducted on a series of triazine derivatives found that those with a similar structure to this compound showed enhanced activity against multi-drug resistant strains of bacteria .
  • Neuroprotective Effects : Another investigation into related compounds revealed neuroprotective effects in models of ischemic injury, suggesting potential applications in treating neurodegenerative diseases.

Q & A

Q. How can synthesis conditions for Methyl 2-(2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate be optimized to maximize yield and purity?

  • Methodological Answer : Optimize reaction parameters such as temperature (40–80°C), solvent polarity (e.g., DMF or THF), and reaction time (8–24 hours). Use inert atmospheres (N₂/Ar) to prevent oxidation. Monitor progress via TLC and characterize intermediates/final products using 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity . Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) .

Q. What analytical techniques are critical for verifying the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic methods:
  • NMR : Assign peaks for the 1,2,4-triazin-3-yl, thioacetamido, and benzoate moieties.
  • FT-IR : Confirm C=O (1680–1720 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches.
  • LC-MS : Validate molecular weight (C13H12N4O4S\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}_4\text{S}, MW 336.33) and detect impurities.
    Cross-reference with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 2–10) at 37°C for 24–72 hours; analyze degradation via HPLC.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation by UV spectroscopy .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., dihydrofolate reductase).
  • MD Simulations : Analyze ligand-protein stability over 100 ns trajectories (GROMACS/AMBER).
  • Quantum Mechanics : Calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites .
    Integrate results with experimental IC₅₀ data to validate computational models .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Modify substituents systematically:
Modification Biological Impact Reference Compound
Triazine ring substitution Increased antitumor activity3-benzyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine
Thioacetamido chain elongation Improved membrane permeabilityEthyl 2-(4-acetamidophenoxy)acetate
Benzoate ester hydrolysis Enhanced solubility (carboxylic acid)Methyl 4-(2-((7-(4-fluorophenyl)-...)
Test derivatives in vitro (e.g., MIC assays for antimicrobial activity) and correlate with logP/clogP values .

Q. How to resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :
  • Replicate Experiments : Standardize assay protocols (e.g., cell lines, incubation times).
  • Purity Verification : Use HPLC (>95% purity) to rule out impurity-driven effects.
  • Meta-Analysis : Compare data across studies (e.g., PubChem, ChEMBL) and apply statistical tools (ANOVA, Bayesian modeling) to identify outliers .

Q. What advanced synthetic routes enable multi-step functionalization of the triazinone core?

  • Methodological Answer :
  • Step 1 : Synthesize 5-oxo-4,5-dihydro-1,2,4-triazin-3-thiol via cyclocondensation of thiourea with glyoxal.
  • Step 2 : Alkylate with methyl bromoacetate to form the thioether linkage.
  • Step 3 : Couple with 2-aminobenzoic acid via EDC/HOBt-mediated amidation.
    Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

Methodological Considerations for Experimental Design

Q. How to design a robust protocol for evaluating the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :
  • In Vitro : Microsomal stability assays (human liver microsomes), PAMPA for permeability.
  • In Vivo : Administer orally/IV to rodents; collect plasma for LC-MS/MS analysis (t₁/₂, Cₘₐₓ, AUC).
  • ADMET Prediction : Use SwissADME or ADMETLab to forecast bioavailability and toxicity .

Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

  • Methodological Answer :
  • Solvent Optimization : Replace DMF with MeCN or EtOAc for easier removal.
  • Catalysis : Employ Pd/C or enzyme catalysts for greener pathways.
  • Process Analytical Technology (PAT) : Implement inline FT-IR for real-time monitoring .

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